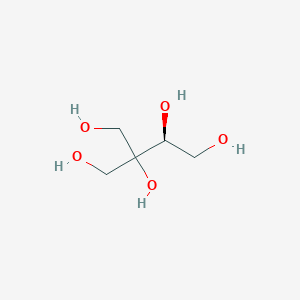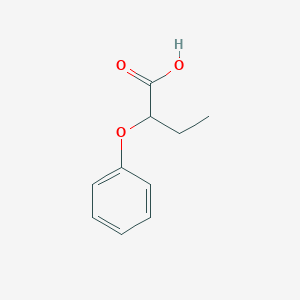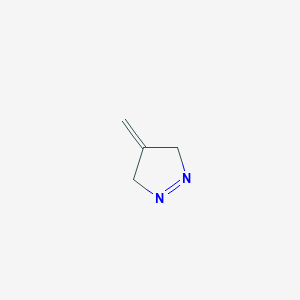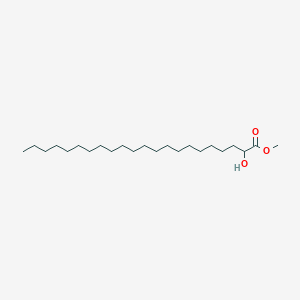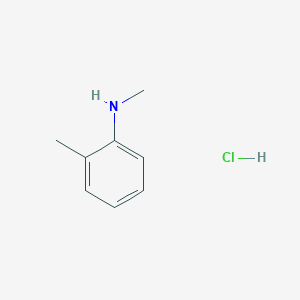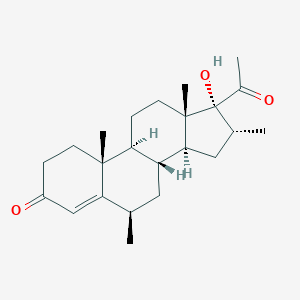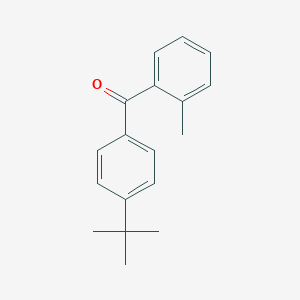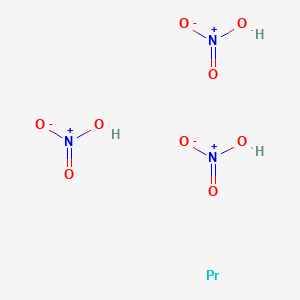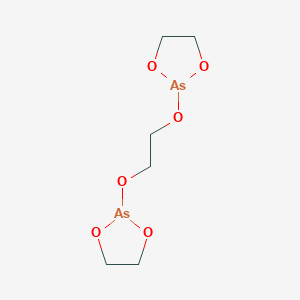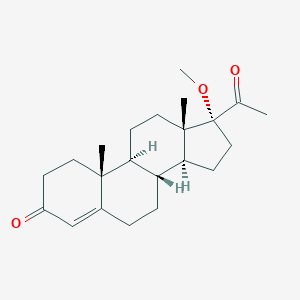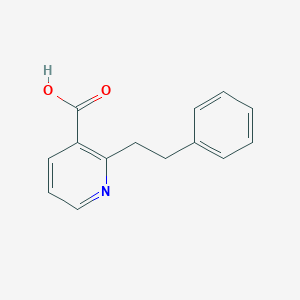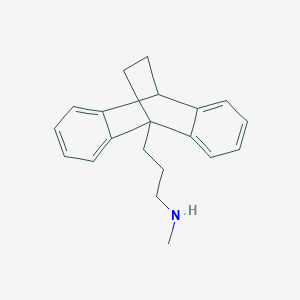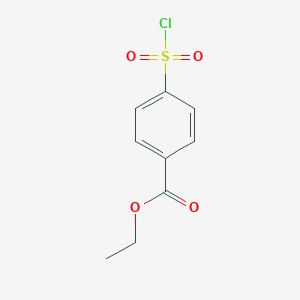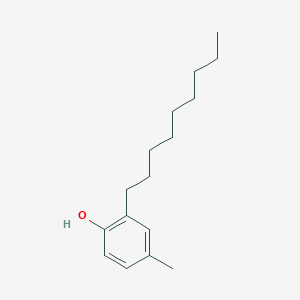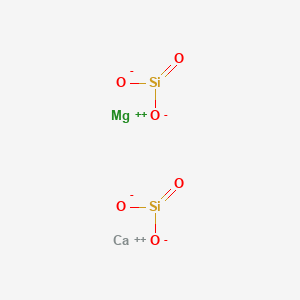
Silicic acid, calcium magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicic acid, calcium magnesium salt is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a combination of silicic acid, calcium, and magnesium, and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of silicic acid, calcium magnesium salt is not fully understood, but it is thought to involve the interaction of the compound with biological molecules, such as proteins and enzymes. The compound may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Silicic acid, calcium magnesium salt has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In vivo studies have shown that this compound can reduce oxidative stress and inflammation, and promote bone growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using silicic acid, calcium magnesium salt in lab experiments is its biocompatibility, which makes it suitable for use in biomedical research. Another advantage is its ability to remove heavy metals and other contaminants from water, making it useful in environmental research. One limitation of using this compound is its cost, which may be prohibitive for some research projects.
Direcciones Futuras
Future research on silicic acid, calcium magnesium salt could focus on its potential therapeutic applications, including its ability to reduce inflammation and promote bone growth. Additional studies could also explore the compound's potential use in water treatment and other environmental applications. Finally, research could focus on developing more cost-effective synthesis methods for this compound, making it more accessible for use in scientific research.
Métodos De Síntesis
Silicic acid, calcium magnesium salt can be synthesized using a variety of methods, including precipitation, sol-gel, and hydrothermal synthesis. Precipitation involves mixing solutions of calcium and magnesium salts with silicic acid, resulting in the formation of the compound. Sol-gel synthesis involves the use of a sol-gel precursor, which is then heated to form the compound. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of the compound.
Aplicaciones Científicas De Investigación
Silicic acid, calcium magnesium salt has been studied for its potential applications in a variety of scientific research fields, including biomedicine, materials science, and environmental science. In biomedicine, this compound has been shown to have potential therapeutic effects, including anti-inflammatory and antioxidant properties. In materials science, silicic acid, calcium magnesium salt has been studied for its potential use as a coating material for implants, due to its biocompatibility and ability to promote bone growth. In environmental science, this compound has been studied for its potential use in water treatment, due to its ability to remove heavy metals and other contaminants from water.
Propiedades
Número CAS |
12765-06-9 |
|---|---|
Nombre del producto |
Silicic acid, calcium magnesium salt |
Fórmula molecular |
CaMgO6Si2 |
Peso molecular |
216.55 g/mol |
Nombre IUPAC |
calcium;magnesium;dioxido(oxo)silane |
InChI |
InChI=1S/Ca.Mg.2O3Si/c;;2*1-4(2)3/q2*+2;2*-2 |
Clave InChI |
NWXHSRDXUJENGJ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Ca+2] |
SMILES canónico |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Ca+2] |
Otros números CAS |
12765-06-9 |
Sinónimos |
basalt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



